Cas no 1308930-89-3 (1-(2S)-2-amino-4-methylpentanoylpiperidine-4-carboxylic acid)

1-(2S)-2-amino-4-methylpentanoylpiperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Piperidinecarboxylic acid, 1-[(2S)-2-amino-4-methyl-1-oxopentyl]-
- 1-[(2S)-2-amino-4-methylpentanoyl]piperidine-4-carboxylic acid
- 1308930-89-3
- EN300-814369
- 1-(2S)-2-amino-4-methylpentanoylpiperidine-4-carboxylic acid
-
- インチ: 1S/C12H22N2O3/c1-8(2)7-10(13)11(15)14-5-3-9(4-6-14)12(16)17/h8-10H,3-7,13H2,1-2H3,(H,16,17)/t10-/m0/s1
- InChIKey: YBRCGAUHKLHZAU-JTQLQIEISA-N
- ほほえんだ: N1(C(=O)[C@@H](N)CC(C)C)CCC(C(O)=O)CC1
計算された属性
- せいみつぶんしりょう: 242.16304257g/mol
- どういたいしつりょう: 242.16304257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.7
- トポロジー分子極性表面積: 83.6Ų
じっけんとくせい
- 密度みつど: 1.145±0.06 g/cm3(Predicted)
- ふってん: 431.6±40.0 °C(Predicted)
- 酸性度係数(pKa): 4.40±0.20(Predicted)
1-(2S)-2-amino-4-methylpentanoylpiperidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-814369-0.25g |
1-[(2S)-2-amino-4-methylpentanoyl]piperidine-4-carboxylic acid |
1308930-89-3 | 95.0% | 0.25g |
$579.0 | 2025-02-21 | |
Enamine | EN300-814369-10.0g |
1-[(2S)-2-amino-4-methylpentanoyl]piperidine-4-carboxylic acid |
1308930-89-3 | 95.0% | 10.0g |
$2701.0 | 2025-02-21 | |
Enamine | EN300-814369-0.1g |
1-[(2S)-2-amino-4-methylpentanoyl]piperidine-4-carboxylic acid |
1308930-89-3 | 95.0% | 0.1g |
$553.0 | 2025-02-21 | |
Enamine | EN300-814369-5.0g |
1-[(2S)-2-amino-4-methylpentanoyl]piperidine-4-carboxylic acid |
1308930-89-3 | 95.0% | 5.0g |
$1821.0 | 2025-02-21 | |
Enamine | EN300-814369-1g |
1-[(2S)-2-amino-4-methylpentanoyl]piperidine-4-carboxylic acid |
1308930-89-3 | 1g |
$628.0 | 2023-09-02 | ||
Enamine | EN300-814369-10g |
1-[(2S)-2-amino-4-methylpentanoyl]piperidine-4-carboxylic acid |
1308930-89-3 | 10g |
$2701.0 | 2023-09-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578249-1g |
1-(L-leucyl)piperidine-4-carboxylic acid |
1308930-89-3 | 98% | 1g |
¥37118.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578249-500mg |
1-(L-leucyl)piperidine-4-carboxylic acid |
1308930-89-3 | 98% | 500mg |
¥33056.00 | 2024-08-09 | |
Enamine | EN300-814369-0.05g |
1-[(2S)-2-amino-4-methylpentanoyl]piperidine-4-carboxylic acid |
1308930-89-3 | 95.0% | 0.05g |
$528.0 | 2025-02-21 | |
Enamine | EN300-814369-0.5g |
1-[(2S)-2-amino-4-methylpentanoyl]piperidine-4-carboxylic acid |
1308930-89-3 | 95.0% | 0.5g |
$603.0 | 2025-02-21 |
1-(2S)-2-amino-4-methylpentanoylpiperidine-4-carboxylic acid 関連文献
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1-(2S)-2-amino-4-methylpentanoylpiperidine-4-carboxylic acidに関する追加情報
1-(2S)-2-amino-4-methylpentanoylpiperidine-4-carboxylic acid (CAS No. 1308930-89-3): A Comprehensive Overview
1-(2S)-2-amino-4-methylpentanoylpiperidine-4-carboxylic acid (CAS No. 1308930-89-3) is a specialized organic compound with significant potential in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a piperidine ring with an amino acid derivative, making it a valuable intermediate in drug discovery and peptide synthesis. Its chiral center at the 2S position adds to its stereochemical importance, particularly in designing enantioselective catalysts or bioactive molecules.
The growing interest in peptide-based therapeutics and small molecule drugs has positioned 1-(2S)-2-amino-4-methylpentanoylpiperidine-4-carboxylic acid as a compound of interest. Researchers are exploring its applications in neurological disorders, metabolic diseases, and anti-inflammatory agents. Its structural versatility allows for modifications that can enhance bioavailability or target specificity, aligning with current trends in precision medicine.
From a synthetic chemistry perspective, this compound serves as a building block for more complex molecules. The carboxylic acid and amino functional groups provide reactive sites for coupling reactions, while the piperidine moiety contributes to conformational rigidity. These features make it particularly useful in combinatorial chemistry and high-throughput screening platforms, which are crucial for modern drug development pipelines.
The physicochemical properties of 1-(2S)-2-amino-4-methylpentanoylpiperidine-4-carboxylic acid contribute to its research utility. With moderate water solubility and defined lipophilicity, it demonstrates favorable characteristics for drug-like molecules. Recent studies have investigated its potential as a scaffold for kinase inhibitors or GPCR modulators, reflecting the pharmaceutical industry's focus on these target classes.
In the context of green chemistry initiatives, synthetic routes to this compound are being optimized for reduced environmental impact. Researchers are developing catalytic methods and atom-economical processes for its production, addressing the growing demand for sustainable chemical synthesis. These advancements align with global trends toward eco-friendly pharmaceutical manufacturing.
The analytical characterization of 1-(2S)-2-amino-4-methylpentanoylpiperidine-4-carboxylic acid typically involves HPLC, mass spectrometry, and NMR spectroscopy. These techniques ensure purity and confirm stereochemical integrity, which is critical for research applications. The compound's stability profile under various conditions makes it suitable for long-term storage and transport in research settings.
Market analysis indicates increasing demand for specialized amino acid derivatives like 1-(2S)-2-amino-4-methylpentanoylpiperidine-4-carboxylic acid. Pharmaceutical companies and contract research organizations are sourcing high-quality batches for screening libraries and lead optimization programs. The compound's availability from multiple suppliers has improved in recent years, though chiral purity remains a key quality differentiator.
Future research directions for this compound may explore its potential in bioconjugation techniques or as a component of drug delivery systems. The integration of computational chemistry and AI-assisted drug design could reveal novel applications by predicting its interactions with biological targets. These developments would further enhance its value in medicinal chemistry research.
For researchers working with 1-(2S)-2-amino-4-methylpentanoylpiperidine-4-carboxylic acid, proper handling procedures should be followed despite its non-hazardous classification. Standard laboratory practices including personal protective equipment and proper ventilation are recommended when handling any chemical substance. Material Safety Data Sheets should be consulted for specific handling guidelines.
The intellectual property landscape surrounding this compound includes various patents covering its synthetic methods and potential therapeutic applications. Researchers should conduct thorough patent searches before developing commercial applications. The compound's structural features make it a candidate for proteolysis targeting chimeras (PROTACs) and other emerging therapeutic modalities.
In academic settings, 1-(2S)-2-amino-4-methylpentanoylpiperidine-4-carboxylic acid serves as an educational tool for teaching advanced concepts in stereochemistry and heterocyclic chemistry. Its well-defined properties and relatively straightforward analysis make it suitable for graduate-level laboratory courses focusing on organic synthesis and structural characterization.
Quality control standards for this compound continue to evolve, with increasing emphasis on genotoxic impurity testing and residual solvent analysis. Suppliers are implementing more rigorous quality assurance protocols to meet the stringent requirements of pharmaceutical clients. These improvements support the compound's use in GLP-compliant research environments.
The global distribution network for 1-(2S)-2-amino-4-methylpentanoylpiperidine-4-carboxylic acid has expanded significantly, with regional suppliers emerging in North America, Europe, and Asia. This geographic diversification helps ensure stable supply chains for research institutions and reduces lead times for international orders. The compound's classification as a non-controlled substance facilitates cross-border shipments for research purposes.
Emerging analytical techniques such as cryo-electron microscopy and microED may provide new insights into the compound's molecular interactions and solid-state properties. These advanced characterization methods could reveal previously unrecognized applications in materials science or biophysical chemistry, expanding its utility beyond traditional pharmaceutical research.
As the field of peptidomimetics continues to grow, 1-(2S)-2-amino-4-methylpentanoylpiperidine-4-carboxylic acid is positioned to play an important role in developing compounds that mimic biological peptides while offering improved stability and bioavailability. This application aligns with current efforts to overcome the limitations of traditional peptide therapeutics.
The compound's relevance to personalized medicine initiatives stems from its potential use in creating targeted therapies. Researchers are investigating its incorporation into molecules designed for specific patient populations or genetic profiles. This approach reflects the broader shift toward precision therapeutics in modern healthcare.
Environmental fate studies of 1-(2S)-2-amino-4-methylpentanoylpiperidine-4-carboxylic acid indicate favorable biodegradation characteristics, supporting its use in sustainable chemistry applications. The compound's ecological profile makes it attractive for projects requiring green chemistry compliance or environmental impact assessments.
In conclusion, 1-(2S)-2-amino-4-methylpentanoylpiperidine-4-carboxylic acid (CAS No. 1308930-89-3) represents a versatile and valuable compound for contemporary chemical research. Its unique structural features, combined with growing applications in drug discovery and materials science, ensure its continued importance in scientific advancement. As research techniques evolve and new therapeutic paradigms emerge, this compound will likely find expanded utility across multiple disciplines.
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